molecular formula C8H9ClO4 B14354144 2,4,10-Trioxatricyclo[3.3.1.1~3,7~]decane-3-carbonyl chloride CAS No. 93563-95-2

2,4,10-Trioxatricyclo[3.3.1.1~3,7~]decane-3-carbonyl chloride

Cat. No.: B14354144
CAS No.: 93563-95-2
M. Wt: 204.61 g/mol
InChI Key: SQFXWBFODISCBR-UHFFFAOYSA-N
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Description

2,4,10-Trioxatricyclo[3.3.1.1~3,7~]decane-3-carbonyl chloride is a complex organic compound with a unique tricyclic structure. It is known for its stability and reactivity, making it a valuable compound in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,10-Trioxatricyclo[3.3.1.1~3,7~]decane-3-carbonyl chloride typically involves the formation of a tricyclic orthoester. One common method includes the generation of a dioxolenium ion from a precursor compound, followed by intramolecular trapping by a hydroxy group . The reaction conditions often involve heating in the presence of a base such as 2,4,6-trimethylpyridine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4,10-Trioxatricyclo[3.3.1.1~3,7~]decane-3-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbonyl chloride group.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like 2,4,6-trimethylpyridine and organometallic reagents . Reaction conditions often involve heating and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted tricyclic compounds .

Scientific Research Applications

2,4,10-Trioxatricyclo[3.3.1.1~3,7~]decane-3-carbonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4,10-Trioxatricyclo[3311~3,7~]decane-3-carbonyl chloride involves its reactivity with nucleophiles and its ability to undergo various chemical transformations

Properties

CAS No.

93563-95-2

Molecular Formula

C8H9ClO4

Molecular Weight

204.61 g/mol

IUPAC Name

2,4,10-trioxatricyclo[3.3.1.13,7]decane-3-carbonyl chloride

InChI

InChI=1S/C8H9ClO4/c9-7(10)8-11-4-1-5(12-8)3-6(2-4)13-8/h4-6H,1-3H2

InChI Key

SQFXWBFODISCBR-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1OC(O2)(O3)C(=O)Cl

Origin of Product

United States

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